Ephedrine

Description

Ephedrine was first described in western literature in 1888, as a naturally occurring component of the ephedra plant, along with [pseudothis compound]. This compound acts as both a direct and indirect sympathomimetic. It is an alpha- and beta-adrenergic receptor agonist; however, it also causes the indirect release of norepinephrine from sympathetic neurons, inhibiting norepinephrine reuptake and displacing more norepinephrine from storage vesicles. This compound is used for its vasoconstrictive, positive chronotropic, and positive inotropic effects. This compound and [phenylephrine] are still used to treat hypotension, but their use in other indications has decreased due to the development of more selective adrenergic agonists. This compound was granted a type 7 FDA Approval on 29 April 2016.

This compound is an alpha-Adrenergic Agonist, and beta-Adrenergic Agonist, and Norepinephrine Releasing Agent. The mechanism of action of this compound is as an Adrenergic alpha-Agonist, and Adrenergic beta-Agonist. The physiologic effect of this compound is by means of Increased Norepinephrine Activity.

This compound is a natural product found in Ephedra likiangensis, Ephedra pachyclada, and other organisms with data available.

This compound is an alkaloid that is an hydroxylated form of phenethylamineand sympathomimetic amine, with potential bronchodilatory and anti-hypotensive activities. Following administration, this compound activates post-synaptic noradrenergic receptors. Activation of alpha-adrenergic receptors in the vasculature induces vasoconstriction, and activation of beta-adrenergic receptors in the lungs leads to bronchodilation.

This compound is only found in individuals who have consumed this drug. This compound is an alpha- and beta-adrenergic agonist that may also enhance release of norepinephrine. It has been used in the treatment of several disorders including asthma, heart failure, rhinitis, and urinary incontinence, and for its central nervous system stimulatory effects in the treatment of narcolepsy and depression. It has become less extensively used with the advent of more selective agonists. [PubChem] this compound is similar in molecular structure to the well-known drugs phenylpropanolamine and methamphetamine, as well as to the important neurotransmitter epinephrine (adrenalin). Chemically, it is an alkaloid with a phenethylamine skeleton found in various plants in the genus Ephedra (family Ephedraceae). It works mainly by increasing the activity of norepinephrine (noradrenalin) on adrenergic receptors. It is most usually marketed as the hydrochloride or sulfate salt.

A phenethylamine found in EPHEDRA SINICA. PSEUDOthis compound is an isomer. It is an alpha- and beta-adrenergic agonist that may also enhance release of norepinephrine. It has been used for asthma, heart failure, rhinitis, and urinary incontinence, and for its central nervous system stimulatory effects in the treatment of narcolepsy and depression. It has become less extensively used with the advent of more selective agonists.

See also: this compound Hydrochloride (has salt form); this compound Sulfate (has salt form); Ephedra equisetina stem (part of).

Structure

3D Structure

Properties

IUPAC Name |

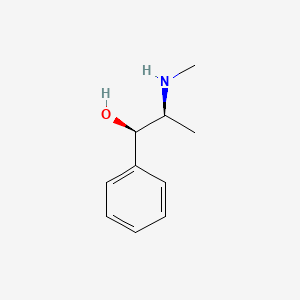

(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGRBVOPPLSCSI-WPRPVWTQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ON, C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ephedrine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ephedrine | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022985 | |

| Record name | Ephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ephedrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

260 °C at 745 mm Hg, Boiling point = 255 °C (decomposes) | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 505 | |

| Record name | Ephedrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 505 | |

| Record name | (L)-EPHEDRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 56,900 mg/L at 25 °C ; 63,600 mg/L at 30 °C, Soluble in oils, Soluble in water, ethanol, ether, benzene and chloroform, 1 g dissolves in about 20 mL water, 0.2 mL alcohol, 63.6 mg/mL at 30 °C | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 611 | |

| Record name | Ephedrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 611 | |

| Record name | (L)-EPHEDRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 611 | |

| Record name | Ephedrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.0085 g/cu cm at 22 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-240 | |

| Record name | (L)-EPHEDRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Waxy solid, crystals or granules, White to colorless granules, pieces, or crystals, Plates from water | |

CAS No. |

299-42-3 | |

| Record name | Ephedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ephedrine [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ephedrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, (.alpha.R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ephedrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ephedrine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN83C131XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-EPHEDRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ephedrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38.1 °C, 34 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 666 | |

| Record name | Ephedrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 666 | |

| Record name | (L)-EPHEDRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 666 | |

| Record name | Ephedrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Trajectories of Ephedrine Scientific Inquiry

Discovery and Isolation from Natural Sources

The history of ephedrine is intrinsically linked to the traditional Chinese medicine herb Ma Huang, derived from plants of the Ephedra genus. The use of Ma Huang in China for medicinal purposes dates back several thousand years, with mentions in herbal texts as early as 2000 BC for treating ailments like poor circulation, fever, and respiratory issues. dcu.iesciencemadness.org

The first reported isolation of an active principle from Ma Huang in Western literature is attributed to Japanese scientist G. Yamanashi in 1885, who obtained an impure crystalline substance. sciencemadness.org Building upon this work, Nagai Nagayoshi, a Japanese organic chemist, successfully isolated the pure alkaloid in 1887 (some sources state 1885) and named it this compound. sciencemadness.orgresearchgate.netwikipedia.orgnih.govhku.hk Concurrently, in 1888, the German firm E. Merck also isolated this compound and its isomer, pseudothis compound, from the European plant Ephedra helvetica. dcu.iesciencemadness.org Ephedra sinica and other Ephedra species are recognized as principal natural sources of this compound, with the alkaloid content in the leaves potentially reaching 1-2%. dcu.iesciencemadness.org

Early Chemical Characterization and Structural Elucidation

Early chemical investigations aimed to determine the composition and arrangement of atoms within the this compound molecule. The molecular formula of this compound was established as C₁₀H₁₅NO. dcu.ie Through oxidation studies, the formation of benzoic acid suggested the presence of a benzene (B151609) ring with a single side chain. dcu.ie Treatment with nitrous acid indicated that this compound is a secondary amine. dcu.ie Further degradation studies, such as heating with hydrochloric acid, yielded methylamine (B109427) and propiophenone, providing crucial fragments for piecing together the molecular structure. dcu.ie

This compound was found to possess two asymmetric carbon centers, leading to the existence of four possible stereoisomers. These are categorized into two pairs of enantiomers: the this compound series ((±)-ephedrine) and the pseudothis compound series ((±)-pseudothis compound). dcu.ie The configuration of these enantiomeric pairs was first proposed by Freudenberg. dcu.ie Techniques like Hofmann exhaustive methylation and the study of oxazolidine, spirodecane, and oxazolidone derivatives using ¹H NMR were later employed to further investigate the spatial arrangement of groups within the molecule and confirm its structure. dcu.ie

Key Chemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | dcu.ienih.govuni.lu |

| Molecular Weight | 165.23 g/mol | nih.gov |

| Physical State | Solid (Waxy solid, crystals or granules) | dcu.ienih.gov |

| Melting Point | 34 °C (anhydrous) | dcu.ienih.gov |

| Boiling Point | 255 °C | nih.gov |

| Solubility | Soluble in water, alcohol, organic solvents, and oils dcu.ie | dcu.ienih.gov |

| Optical Rotation | Laevorotary (for (-)-ephedrine) | dcu.ie |

| pKa | 9.4 (slightly weaker base than pseudothis compound) | dcu.ie |

Pivotal Scientific Contributions and Rediscoveries in Chemical and Pharmacological Research

Following its initial isolation, this compound's pharmacological potential was not immediately fully appreciated in the West. It was largely forgotten until its "rediscovery" in the early 1920s by K.K. Chen, a Chinese-American pharmacologist, and his colleague Carl F. Schmidt. researchgate.netnih.govcambridge.orgsinica.edu.twnih.gov Working at Peking Union Medical College, Chen, influenced by the traditional use of Ma Huang for asthma, initiated a systematic investigation into this compound's pharmacological actions. nih.govresearchgate.net

Their research demonstrated that this compound exhibited sympathomimetic effects, similar to those of adrenaline (epinephrine), but with key differences, notably its effectiveness when administered orally and its longer duration of action. researchgate.netnih.govresearchgate.net They found that this compound could increase carotid pressure, enhance cardiac contractions, constrict blood vessels in various tissues, and relax bronchial muscles. nih.gov This work was groundbreaking and is considered a defining moment in the history of autonomic pharmacology, allowing for the classification of this compound's actions into separate alpha and beta effects on adrenoceptors. researchgate.net

The systematic study by Chen and Schmidt, published in the Journal of Pharmacology and Experimental Therapeutics in 1924, was the first paper detailing the pharmacological action of this compound and brought the compound to international attention. nih.govresearchgate.net Their research served as a significant model for identifying pharmacologically active compounds from natural sources and optimizing them for therapeutic use. researchgate.net The successful development and introduction of this compound into Western medicine by Chen and Schmidt highlighted the potential of scientifically investigating traditional herbal remedies and contributed to the chemicalization and modernization of traditional Chinese medicine. hku.hksinica.edu.tw

| Researcher(s) | Affiliation (at time of work) | Key Contribution | Period | Source(s) |

| G. Yamanashi | Japan | First isolation of an impure crystalline substance from Ma Huang. | 1885 | sciencemadness.org |

| Nagai Nagayoshi | Tokyo University, Japan | Isolation and characterization of pure this compound. | 1885/1887 | sciencemadness.orgresearchgate.netwikipedia.orgnih.gov |

| E. Merck | Darmstadt, Germany | Isolation of this compound and pseudothis compound from Ephedra helvetica. | 1888 | dcu.iesciencemadness.org |

| K.K. Chen and C.F. Schmidt | Peking Union Medical College | Systematic study of this compound's pharmacological actions; introduced to Western medicine. | Early 1920s | researchgate.netnih.govcambridge.orgnih.govresearchgate.net |

| Ernst Späth | Austria | First synthesis of this compound. | Not specified (cited in 1920s) | dcu.ie |

| Karl Freudenberg | Germany | Proposed the configuration of this compound stereoisomers. | Not specified (cited in 1920s) | dcu.ie |

The chemical structure of this compound, being a substituted phenethylamine (B48288) and an amphetamine derivative, also played a role in later chemical and pharmacological research, including the synthesis of related compounds. wikipedia.orgdypvp.edu.inwikidoc.org The first synthesis of this compound was accomplished by Ernst Späth. dcu.ie

Ephedrine Chemical Synthesis Methodologies

Traditional Chemical Synthetic Routes for Ephedrine

Historically, the chemical synthesis of this compound has been a cornerstone of pharmaceutical chemistry. One of the earliest and most well-known methods involves the condensation of benzaldehyde (B42025) with nitroethane, as reported by Nagai. This route, while historically significant, is one of several traditional chemical approaches to producing this compound and its isomers. scribd.com

Commercial production has also relied on a semi-synthetic process. This method typically involves the fermentation of a sugar medium containing benzaldehyde by yeast, such as Saccharomyces cerevisiae. dcu.ie This fermentation step produces L-phenylacetylcarbinol (L-PAC), a key intermediate. The subsequent step involves the reductive amination of L-PAC to yield this compound. dcu.ieunodc.org

| Starting Material | Key Intermediates/Reagents | Product | Reference |

| Benzaldehyde, Nitroethane | - | This compound | scribd.com |

| Sugar, Benzaldehyde | L-Phenylacetylcarbinol (L-PAC) | This compound | dcu.ieunodc.org |

| Propiophenone | Brominated intermediate | This compound | pace.edu |

Stereoselective Synthesis and Enantiomeric Control in this compound Production

This compound possesses two chiral centers, resulting in four possible stereoisomers: (1R,2S)-(-)-ephedrine, (1S,2R)-(+)-ephedrine, (1S,2S)-(+)-pseudothis compound, and (1R,2R)-(-)-pseudothis compound. pace.edunih.gov The specific stereoisomer is crucial for its biological activity, making stereoselective synthesis and enantiomeric control paramount in its production.

Achieving high optical purity in this compound synthesis has been a significant focus of research. Traditional methods often result in racemic mixtures, requiring subsequent resolution steps. Fractional crystallization of diastereomeric salts formed with chiral resolving agents, such as mandelic acid, has been a common technique to separate the desired enantiomers.

More advanced approaches to stereoselective synthesis aim to control the stereochemistry during the reaction itself. This can involve the use of chiral auxiliaries, catalysts, or reagents. For instance, (-)-ephedrine itself has been used as a chiral auxiliary in the asymmetric synthesis of other molecules. researchgate.net The development of analytical techniques like supercritical fluid chromatography has been instrumental in the rapid separation and analysis of the four this compound stereoisomers, which is essential for monitoring and controlling the stereoselectivity of synthetic routes. nih.gov The stereochemical outcome of the synthesis is critical as it dictates the pharmacological properties of the final product.

| Stereoisomer | Configuration |

| (-)-Ephedrine | (1R, 2S) |

| (+)-Ephedrine | (1S, 2R) |

| (+)-Pseudothis compound | (1S, 2S) |

| (-)-Pseudothis compound | (1R, 2R) |

Chemoenzymatic and Biocatalytic Approaches for this compound Synthesis

Chemoenzymatic and biocatalytic methods have emerged as powerful alternatives to traditional chemical synthesis, offering high selectivity and milder reaction conditions. These approaches utilize enzymes or whole microorganisms as catalysts to perform key transformations in the synthesis of this compound and its analogues.

A prominent example is the use of yeast, such as Candida utilis or Saccharomyces cerevisiae, in the commercial production of this compound precursors. nih.gov The key step is the biotransformation of benzaldehyde into L-phenylacetylcarbinol (L-PAC), a chiral intermediate. This fermentation process is followed by a chemical step, reductive amination, to yield this compound. This combination of a biological step and a chemical step is a classic example of a chemoenzymatic route. nih.gov

More recently, multi-enzyme cascade reactions have been developed for the synthesis of all four stereoisomers of nor(pseudo)this compound. rsc.org These cascades can start from simple, achiral starting materials and achieve high optical and diastereomeric purity in just two steps without the need to isolate intermediates. rsc.org For example, the combination of an (R)-selective thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase with either an (S)- or (R)-selective ω-transaminase can produce (1R,2S)-northis compound or (1R,2R)-norpseudothis compound with excellent purity. rsc.org Similarly, a two-step biocatalytic process involving a benzoin-type condensation catalyzed by an (S)-selective acetoin (B143602):dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) followed by a transamination with an amine transaminase (ATA) has been used to synthesize (1S)-nor(pseudo)this compound analogues. cnr.itresearchgate.netlivescience.io These biocatalytic methods pave the way for greener and more efficient production of these important compounds. cnr.itresearchgate.netlivescience.io

| Biocatalyst/Enzyme | Reaction Type | Product/Intermediate |

| Saccharomyces cerevisiae | Fermentation (Carboligation) | L-Phenylacetylcarbinol (L-PAC) |

| Thiamine diphosphate (ThDP)-dependent carboligase | Carboligation | Chiral α-hydroxy ketone |

| ω-Transaminase | Transamination | Nor(pseudo)this compound stereoisomers |

| Acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) | Benzoin-type condensation | Chiral α-hydroxy ketone |

| Amine transaminase (ATA) | Reductive amination | (1S)-Nor(pseudo)this compound analogues |

Advanced and Green Chemistry Synthesis Protocols for this compound Analogues

The principles of green chemistry are increasingly influencing the synthesis of this compound and its analogues, aiming to reduce environmental impact and improve efficiency. This includes minimizing the use of hazardous solvents and reagents, reducing energy consumption, and designing safer chemical processes.

One area of focus has been the development of more environmentally friendly methods for the synthesis of chloro-intermediates of this compound and pseudothis compound. mostwiedzy.pl These intermediates are important in various scientific fields, and modified synthesis methods have been developed to shorten reaction times, reduce energy consumption, and minimize the use of toxic solvents. mostwiedzy.pl

The broader field of this compound analogue synthesis is also moving towards more efficient and cost-effective techniques. researchgate.netresearchgate.net This includes the development of novel synthetic routes and the application of modern synthetic methodologies. For instance, the synthesis of 4-(trifluoromethyl)-ephedrine has been achieved through the halogenation of a substituted ethyl phenyl ketone, followed by reaction with methylamine (B109427) and subsequent reduction. dcu.ie Another approach for preparing this compound analogues involves the reaction of a substituted benzaldehyde with lithium acetylide, followed by hydration and reductive amination. dcu.ie

Microbial synthesis is at the forefront of green chemistry approaches for producing this compound analogues. researchgate.netresearchgate.net This includes both microbial semi-synthesis, where microorganisms transform a precursor into the final product, and microbial direct synthesis. The use of specific enzymes from microorganisms to carry out these transformations is a key aspect of this research. researchgate.netresearchgate.net The ultimate goal is to engineer microorganisms, such as yeast, that are capable of de novo biosynthesis of this compound and pseudothis compound from simple sugars, which would represent a significant advancement in the sustainable production of these compounds. nih.gov

Biosynthesis and Natural Alkaloid Production Research

Elucidation of Ephedrine Biosynthetic Pathways in Ephedra Species

The biosynthesis of this compound in Ephedra species is understood to originate from the amino acid L-phenylalanine. nih.govresearchgate.netnih.gov While phenylalanine provides the aromatic ring and the first carbon of the side chain (C1-C6), the remaining two carbons (C2-C3) are derived from pyruvate (B1213749). researchgate.net Early studies using labeled substrates indicated that a C6-C1 unit related to benzaldehyde (B42025) or benzoic acid forms the benzylic fragment of the alkaloid skeleton. researchgate.netcdnsciencepub.com

A proposed pathway involves the metabolism of L-phenylalanine through cinnamic acid to benzoic acid. researchgate.net Subsequently, the carbon skeleton of this compound is likely generated from pyruvate and either benzaldehyde or benzoic acid, through a reaction analogous to the formation of acetoin (B143602) or diacetyl. researchgate.netcdnsciencepub.com

Recent research has investigated an alternative pathway involving the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent carboligation of benzoyl-CoA and L-alanine, leading to the formation of (S)-cathinone. researchgate.netresearcher.life This proposed route bypasses a previously suggested intermediate, 1-phenylpropane-1,2-dione. nih.govresearchgate.netresearcher.life

The pathway is thought to involve several steps, including stereoselective reduction to form either (1S,2S)- or (1R,2S)-isomers, followed by N-methylation to yield pseudothis compound and this compound, respectively. nih.gov (S)-cathinone reductase enzymes have been detected in E. sinica stems, capable of reducing (S)-cathinone to (1R,2S)-northis compound and (1S,2S)-norpseudothis compound. nih.gov The activity of these reductases influences the stereochemical branching of the pathway. nih.gov

Identification and Characterization of this compound Biosynthetic Enzymes (e.g., N-methyltransferase, α-oxoamine synthase)

Several key enzymes are involved in the this compound biosynthetic pathway. Phenylalanine ammonia (B1221849) lyase, which converts L-phenylalanine to trans-cinnamic acid, is one of the enzymes in the proposed pathway that has been isolated and partially characterized. nih.gov

A crucial step in the biosynthesis of this compound and pseudothis compound is the N-methylation of their respective precursors, northis compound (B3415761) and norpseudothis compound. nih.govnih.govresearchgate.net An N-methyltransferase (NMT) from Ephedra sinica, designated Phenylalkylamine N-methyltransferase (PaNMT), has been isolated and characterized. nih.govnih.govresearchgate.net This enzyme catalyzes the formation of this compound and pseudothis compound, as well as other phenylalkylamines like N-methylcathinone. nih.govresearchgate.net PaNMT exhibits amino acid sequence identity with NMT enzymes involved in benzylisoquinoline alkaloid metabolism in other plants. nih.govnih.govresearchgate.net It accepts a range of substrates, including phenylalkylamine, tryptamine, β-carboline, tetrahydroisoquinoline, and benzylisoquinoline alkaloid scaffolds. nih.govnih.govresearchgate.net Transcript levels of PaNMT are highest in young shoots of E. sinica, correlating with the location of NMT activity and alkaloid accumulation in the plant. nih.govnih.govresearchgate.net

Recent studies highlight the putative involvement of an α-oxoamine synthase (OAS) in the biosynthesis of Ephedra alkaloids. uni-freiburg.deresearchgate.netresearcher.life An assay was developed to test OAS activity in plants, and PLP-dependent formation of (S)-cathinone was detected in the lysate of young stem tissue from Ephedra species containing this compound alkaloids, as well as in Catha edulis. uni-freiburg.deresearchgate.netresearcher.life The incorporation of labeled nitrogen from L-alanine into (S)-cathinone supports the hypothesis that an OAS catalyzes this formation, bypassing a dione (B5365651) intermediate. researchgate.netresearcher.life This suggests a novel PLP-dependent enzymatic activity involved in the carboligation of benzoyl-CoA and L-alanine to form (S)-cathinone. uni-freiburg.deresearchgate.netresearcher.life

Other enzymes like (S)-cathinone reductases are also critical, determining the stereochemistry of the resulting northis compound and norpseudothis compound. nih.gov

Here is a table summarizing some key enzymes and their roles:

| Enzyme | Proposed Role in this compound Biosynthesis | Substrates Involved |

| Phenylalanine ammonia lyase | Converts L-phenylalanine to trans-cinnamic acid | L-phenylalanine |

| α-Oxoamine Synthase (OAS) (Putative) | Catalyzes formation of (S)-cathinone | Benzoyl-CoA, L-alanine |

| (S)-Cathinone Reductase | Reduces (S)-cathinone to northis compound/norpseudothis compound | (S)-cathinone, NADH |

| Phenylalkylamine N-methyltransferase (PaNMT) | Catalyzes N-methylation of northis compound to this compound | Northis compound, S-adenosylmethionine (SAM) |

Microbial and Biotechnological Approaches for Ephedra Alkaloid Production

Due to the modest yields of this compound from natural plant extraction and the complexities of chemical synthesis, microbial and biotechnological approaches for producing Ephedra alkaloids are being explored. google.com

Co-expression of recombinant genes encoding PaNMT from E. sinica and an ω-transaminase (PP2799) from Pseudomonas putida in Escherichia coli has enabled the conversion of exogenous (R)-phenylacetylcarbinol (PAC) and (S)-PAC to this compound and pseudothis compound, respectively. nih.govnih.govresearchgate.net This demonstrates the utility of plant biochemical genomics for identifying enzymes that can facilitate microbial engineering for producing these metabolites. nih.govresearchgate.net

While progress is being made in reconstituting biosynthetic pathways in microorganisms, yields remain relatively low, and several biosynthetic enzymes, transporters, and accessory proteins still need to be discovered. biorxiv.org

Research into enzymatic approaches for synthesizing Ephedra-type alkaloids has identified enzymes like acetolactate synthase (ALS) from Bacillus subtilis that can perform key carboligation reactions, combining aromatic aldehydes and pyruvate to form the building blocks of these alkaloids. synbiobeta.com Such biocatalytic methods offer potential for more refined production processes. synbiobeta.com

Precursor Incorporation Studies in this compound Biosynthesis

Precursor incorporation studies using labeled substrates have been instrumental in elucidating the this compound biosynthetic pathway. Experiments with ¹⁴C-labeled substrates showed that label from [3-¹⁴C]pyruvic acid was incorporated primarily into the C-methyl group of this compound, while label from [2-¹⁴C]pyruvate was incorporated into the adjacent carbon atom. researchgate.netcdnsciencepub.com

Studies using ¹³C nuclear magnetic resonance spectroscopy demonstrated that the labeled C2 fragment of [2,3-¹³C₂]pyruvic acid is transferred intact into the C-methyl group and the adjacent carbon atom of Ephedra alkaloids, including this compound, in growing Ephedra gerardiana plants. researchgate.netcdnsciencepub.com This finding confirmed pyruvate as a precursor for the aliphatic C2 terminus of the alkaloid skeleton. researchgate.netcdnsciencepub.com

Feeding experiments with benzoic acid-[7-¹⁴C], benzaldehyde-[7-¹⁴C], and cinnamic acid-[3-¹⁴C] to Ephedra distachya resulted in efficient incorporation of ¹⁴C into the α-carbon atom of the side chain of L-ephedrine. researchgate.net This supported the role of a C6-C1 unit derived from phenylalanine as the origin of the benzylic fragment. researchgate.netcdnsciencepub.com

More recent studies involving the proposed OAS pathway have shown the incorporation of deuterium (B1214612) label from [2,3,3,3-D₄]-L-alanine into [3,3,3-D₃]-(S)-cathinone and nitrogen label from ¹⁵N-L-alanine into ¹⁵N-(S)-cathinone in Ephedra species and Catha edulis. uni-freiburg.deresearchgate.netresearcher.life This evidence supports the OAS-catalyzed formation of (S)-cathinone from benzoyl-CoA and L-alanine. uni-freiburg.deresearchgate.netresearcher.life

Here is a table summarizing some precursor incorporation findings:

| Labeled Precursor | Incorporated Fragment in this compound Alkaloids | Findings | Source Plant(s) |

| [3-¹⁴C]Pyruvic acid | C-methyl group (mainly) | Pyruvate contributes to the C2 terminus. | Ephedra species |

| [2-¹⁴C]Pyruvate | Carbon adjacent to C-methyl group | Pyruvate contributes to the C2 terminus. | Ephedra species |

| [2,3-¹³C₂]Pyruvic acid | Intact C2 fragment (C-methyl and adjacent C) | Confirms intact transfer of a C2 unit from pyruvate. | Ephedra gerardiana |

| Benzoic acid-[7-¹⁴C] | α-carbon of side chain | C6-C1 unit from phenylalanine forms the benzylic fragment. | Ephedra distachya |

| Benzaldehyde-[7-¹⁴C] | α-carbon of side chain | C6-C1 unit from phenylalanine forms the benzylic fragment. | Ephedra distachya |

| Cinnamic acid-[3-¹⁴C] | α-carbon of side chain | C6-C1 unit from phenylalanine forms the benzylic fragment. | Ephedra distachya |

| [2,3,3,3-D₄]-L-alanine | [3,3,3-D₃]-(S)-cathinone | Supports OAS-catalyzed formation of (S)-cathinone from L-alanine. | Ephedra species, Catha edulis |

| ¹⁵N-L-alanine | ¹⁵N-(S)-cathinone | Supports nitrogen incorporation from L-alanine via OAS in (S)-cathinone. | Ephedra species, Catha edulis |

Compound Names Mentioned and Corresponding PubChem CIDs:

this compound

L-phenylalanine

Pyruvate (Pyruvic acid)

Cinnamic acid

Benzoic acid

Benzaldehyde

(S)-cathinone

1-phenylpropane-1,2-dione

Northis compound

Norpseudothis compound

Pseudothis compound

N-methylcathinone

Benzoyl-CoA

L-alanine

(R)-phenylacetylcarbinol (R-PAC)

(S)-phenylacetylcarbinol (S-PAC)

(Note: PubChem CIDs for these compounds would be listed here if available.)

Molecular Pharmacological Investigations of Ephedrine

Biogenic Amine Transporter Interactions (In Vitro Studies)

A primary mechanism contributing to ephedrine's sympathomimetic effects is its interaction with biogenic amine transporters, specifically the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). nih.govsemanticscholar.org In vitro characterization reveals that this compound and its related compounds act as substrates for these transporters, leading to neurotransmitter release via a carrier-mediated exchange mechanism. nih.govdrugbank.com

In vitro studies have identified that the most potent pharmacological actions of this compound-like compounds are as substrates for the norepinephrine transporter. nih.govsemanticscholar.org This interaction is characterized by high affinity, with EC₅₀ values for inducing norepinephrine release measured to be approximately 50 nM. nih.govresearchgate.net By acting as a NET substrate, this compound is transported into the presynaptic neuron, which in turn promotes the reverse transport, or efflux, of norepinephrine from the neuron into the synaptic cleft. drugbank.comdroracle.ai This indirect mechanism significantly increases the concentration of norepinephrine available to act on postsynaptic adrenergic receptors. drugbank.com

Following its potent activity at NET, this compound also demonstrates substrate activity at the dopamine transporter, although generally with lower affinity compared to NET. nih.govresearchgate.net This interaction facilitates the release of dopamine from dopaminergic neurons, contributing to its central nervous system stimulant effects. nih.gov The affinity for DAT is considered weaker than for NET, indicating that the pharmacological effects of this compound are likely mediated more prominently by norepinephrine release. nih.govsemanticscholar.org Nevertheless, the ability to act as a DAT substrate is a key component of its molecular action. nih.gov

Table: In Vitro Substrate Potency of this compound at Biogenic Amine Transporters

| Transporter | Activity | EC₅₀ Value |

| Norepinephrine Transporter (NET) | Substrate | ~50 nM |

| Dopamine Transporter (DAT) | Substrate | Less potent than at NET |

Mechanisms of Neurotransmitter Release Modulation (Cellular/Synaptosomal Models)

This compound modulates neurotransmitter release through a dual mechanism: direct action on receptors (as detailed in section 4.1) and, more significantly, an indirect action that involves the release of endogenous catecholamines. drugbank.comdroracle.ai Cellular and synaptosomal models have been instrumental in detailing this indirect mechanism.

The primary indirect action is a carrier-mediated exchange process facilitated by biogenic amine transporters. nih.gov As a substrate for transporters like NET and DAT, this compound is taken up into the presynaptic terminal. drugbank.com This uptake process promotes a conformational change in the transporter, leading to the non-exocytotic, reverse transport of neurotransmitters such as norepinephrine and dopamine from the cytoplasm into the synapse. drugbank.comdrugbank.com

Furthermore, this compound's actions extend to the modulation of vesicular monoamine storage. Studies have shown that amphetamine-like compounds, including this compound, can interfere with the vesicular monoamine transporter 2 (VMAT2). nih.gov This interaction can disrupt the sequestration of dopamine and other monoamines into synaptic vesicles, leading to an increase in their cytosolic concentration. nih.govdrugbank.com This elevated cytosolic pool of neurotransmitter then becomes more available for release via the reverse transport mechanism initiated by this compound's interaction with plasma membrane transporters. drugbank.com This combined action of inhibiting vesicular uptake and promoting reverse transport through plasma membrane carriers results in a sustained increase in extracellular neurotransmitter levels. drugbank.compatsnap.com

Receptorome Screening and Off-Target Molecular Interactions (In Vitro)

In vitro receptorome screening of this compound and its related stereoisomers has revealed that its pharmacological effects are primarily mediated by its action on biogenic amine transporters rather than direct receptor agonism. The most potent activity of this compound-like compounds is as substrates for the norepinephrine transporter, with EC50 values around 50 nM. drugbank.comnottingham.edu.my This is followed by substrate activity at the dopamine transporter. drugbank.comnottingham.edu.my

Screening against a broad panel of cloned human receptors demonstrated that this compound has a weak affinity for alpha-2-adrenergic and 5-hydroxytryptamine7 (5-HT7) receptors, with Ki values in the range of 1-10 microM. drugbank.comnottingham.edu.my Notably, no significant activity was observed at beta-adrenergic or alpha-1-adrenergic receptors. drugbank.comnottingham.edu.my These findings suggest that the well-known sympathomimetic effects of this compound are more likely due to the release of norepinephrine, an indirect mechanism, rather than direct activation of adrenergic receptors. nottingham.edu.my

| Target | Interaction Type | Affinity/Potency (Ki/EC50) |

|---|---|---|

| Norepinephrine Transporter (NET) | Substrate | ~50 nM (EC50) |

| Dopamine Transporter (DAT) | Substrate | Data indicates activity |

| Alpha-2-Adrenergic Receptors | Weak Affinity | 1-10 µM (Ki) |

| 5-Hydroxytryptamine7 (5-HT7) Receptor | Weak Affinity | 1-10 µM (Ki) |

| Alpha-1-Adrenergic Receptors | No Significant Activity | - |

| Beta-Adrenergic Receptors | No Significant Activity | - |

Theoretical and Computational Molecular Docking Studies of this compound-Receptor Binding

Molecular docking studies have been employed to investigate the binding interactions between this compound and various protein targets at a molecular level. These computational methods help in understanding the potential binding modes and affinities of this compound with different receptors.

A study utilizing AutoDock investigated the interaction of this compound with the β2-Adrenergic Receptor (β2-AR). The docking results showed that this compound, a known β2-AR agonist, exhibited binding energies of -4.66 kcal/mol with the inactive conformation (PDB ID: 2RH1) and -4.04 kcal/mol with the active conformation of the receptor. These interactions were stabilized by hydrogen bonds with key residues in the receptor's active site.

Further in silico studies have explored the interaction of this compound and its derivatives with other targets. For instance, docking studies on arginase and nitric oxide synthase (NOS) revealed that molecules from Ephedra were able to interact with the active site of arginase, suggesting a potential inhibitory role. In contrast, these molecules interacted with NOS at sites away from the active site.

Another computational study focused on the potential mechanisms of Ephedra in treating nephrotic syndrome. Molecular docking results indicated that active ingredients from Ephedra, including this compound-related compounds, could bind to target proteins such as AKT1 and TNF.

| Protein Target | Computational Method | Binding Energy (kcal/mol) | Key Interactions/Findings |

|---|---|---|---|

| β2-Adrenergic Receptor (Inactive) | Molecular Docking (AutoDock) | -4.66 | Hydrogen bonding with key residues. |

| β2-Adrenergic Receptor (Active) | Molecular Docking (AutoDock) | -4.04 | Interaction within the receptor's binding site. |

| Arginase | Molecular Docking | Data indicates interaction | Interaction at the active site. |

| Nitric Oxide Synthase (NOS) | Molecular Docking | Data indicates interaction | Interaction away from the active site. |

| AKT1 | Molecular Docking | Data indicates interaction | Potential binding of related compounds. |

| TNF | Molecular Docking | Data indicates interaction | Potential binding of related compounds. |

Protein Binding Characteristics (e.g., Alpha-1-acid Glycoprotein)

The binding of drugs to plasma proteins is a critical factor influencing their pharmacokinetic profile. While many acidic and neutral drugs primarily bind to albumin, basic drugs like this compound show a preference for alpha-1-acid glycoprotein (AGP).

Research has shown that the affinity of this compound derivatives for AGP is correlated with their basicity; the more basic the derivative, the higher the affinity. Interestingly, studies have found no significant difference in the binding properties between the individual enantiomers and diastereomers of this compound and pseudothis compound to AGP.

While AGP is a primary binding protein for this compound, some binding to human serum albumin (HSA) also occurs. The extent of this binding is relatively low.

| Plasma Protein | Binding Characteristics |

|---|---|

| Alpha-1-acid Glycoprotein (AGP) | Preferential binding for basic drugs like this compound; affinity increases with basicity of the derivative. |

| Human Serum Albumin (HSA) | Low level of binding. |

Stereochemical Research on Ephedrine and Its Stereoisomers

Characterization and Separation of Ephedrine Stereoisomers

This compound possesses two chiral centers, resulting in four stereoisomers: two enantiomers of this compound ((1R,2S) and (1S,2R)) and two enantiomers of pseudothis compound ((1S,2S) and (1R,2R)). Pseudothis compound is a diastereomer of this compound washington.edu. Diastereomeric isomers, unlike enantiomers, have distinct physical and chemical properties, which can facilitate their separation academie-sciences.fr. Enantiomers, being mirror images, share many chemical features but interact differently with other chiral molecules, a principle exploited in their separation pace.edu.

Various analytical techniques have been developed for the characterization and separation of this compound stereoisomers. Capillary electrophoresis (CE) methods utilizing cyclodextrin-based chiral selectors have been successfully employed for the enantioselective separation and quantification of this compound and pseudothis compound stereoisomers nih.gov. High-performance liquid chromatography (HPLC) is another widely used technique, often involving pre-column derivatization with chiral reagents to form diastereomers, which can then be separated on a reversed-phase column tandfonline.comtandfonline.com. For instance, derivatization with 5-dimethylaminonaphthalene-1-sulfonyl chloride (DNSCl) has been used to form diastereomers of this compound stereoisomers for HPLC analysis with fluorescence detection tandfonline.comtandfonline.com.

Gas chromatography-mass spectrometry (GC-MS) also plays a role, although the identification of this compound analogues with similar molecular weight and structure can be challenging. Derivatization processes are often necessary for GC-MS analysis to achieve better separation and characterization bohrium.com. Molecularly imprinted polymers (MIPs) have also been investigated for the separation of this compound stereoisomers, with studies focusing on the influence of synthetic conditions and mobile phase compositions on chromatographic performance. The separation mechanism on MIPs often involves ionic and hydrogen bonding interactions between the polymer stationary phase and the this compound isomers nih.gov. Supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry (MS/MS) has been developed for the chiral separation of this compound stereoisomers, offering rapid separation and high sensitivity nih.gov.

These analytical methods are crucial for various applications, including forensic analysis to determine the stereoisomeric composition in seized substances, which can provide information about the synthesis route bohrium.comnih.gov.

Stereoselectivity in Receptor Binding and Transporter Interactions of this compound Isomers

The biological effects of this compound stereoisomers are mediated through their interactions with biological targets, primarily adrenergic receptors and monoamine transporters. These interactions are often stereoselective, meaning that different isomers can exhibit varying affinities and efficacies.

This compound is known to act as a sympathomimetic agent, primarily through indirect stimulation of the adrenergic receptor system by inducing the release of norepinephrine (B1679862). It may also have direct, though weaker, interactions with alpha and beta-adrenergic receptors wikipedia.orgdrugbank.com. Studies on human beta-adrenergic receptor subtypes (β1, β2, and β3) have demonstrated stereoselective differences among the this compound isomers in terms of their direct agonist activity nih.gov. (1R,2S)-(-)-ephedrine has shown higher potency compared to the other isomers on all three human beta-AR subtypes nih.gov. For instance, on human β2-AR, the rank order of potency was (1R,2S)-ephedrine > (1R,2R)-pseudothis compound ≥ (1S,2S)-pseudothis compound > (1S,2R)-ephedrine nih.gov.

Beyond adrenergic receptors, this compound isomers also interact with monoamine transporters (NET, DAT, SERT) and organic cation transporters (OCT1, OCT2, OCT3) researchgate.netresearchgate.netnih.gov. Research indicates that the most potent actions of this compound-type compounds are as substrates of the norepinephrine transporter (NET), followed by activity at the dopamine (B1211576) transporter (DAT) researchgate.net. Stereoselectivity in transport has been observed and can differ significantly between transporter types researchgate.netnih.gov. While OCT1 shows limited stereoselectivity, OCT2 has demonstrated a preference for certain enantiomers of phenylethylamines, including this compound-related compounds researchgate.netnih.gov. OCT3 has also shown varying degrees of stereoselectivity depending on the substrate researchgate.netnih.gov. This stereoselectivity in transporter interactions contributes to the differential pharmacokinetic and pharmacodynamic profiles of the this compound isomers researchgate.netnih.gov.

Conformational Analysis and Intramolecular Interactions of this compound

The three-dimensional structure and flexibility of this compound isomers play a crucial role in their interactions with biological targets. Conformational analysis aims to understand the preferred spatial arrangements of these molecules and the intramolecular forces that stabilize them.

Computational methods, including molecular mechanics, semi-empirical, and ab initio quantum mechanical calculations, have been employed to study the conformational preferences of this compound researchgate.netajchem-b.com. These studies often reveal the presence of low-energy conformers and the energy barriers for interconversion between them researchgate.net. Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular beam Fourier transform microwave (MB-FTMW) spectroscopy have also been used to determine the conformations of this compound and its related compounds in different environments, including the gas phase and in various solvents researchgate.netacs.orgnih.govkcl.ac.uk.

A significant intramolecular interaction identified in this compound and related arylethanolamines is an internal hydrogen bond, typically formed between the hydroxyl group and the nitrogen atom researchgate.netajchem-b.comacs.orgnih.govkcl.ac.uk. This intramolecular hydrogen bond plays a dominant role in stabilizing the low-energy conformations researchgate.netnih.govkcl.ac.uk. Computational studies have characterized the strength and nature of this interaction ajchem-b.com. The conformational preferences, influenced by these intramolecular forces, are considered relevant to understanding the stereostructure-activity relationships of this compound alkaloids and their binding to receptor sites researchgate.netacs.org.

Studies have identified specific conformers for this compound and pseudothis compound. For instance, three conformers have been assigned for this compound and four for pseudothis compound based on rotational spectra and quantum chemical calculations acs.orgnih.govkcl.ac.uk. The most stable conformers often adopt an extended disposition of the side chain, stabilized by the O-H···N hydrogen bond acs.orgnih.govkcl.ac.uk.

Diastereomeric and Enantiomeric Pharmacological Distinctions of this compound Alkaloids (Pre-clinical Focus)

The existence of multiple stereoisomers in this compound alkaloids leads to significant pharmacological distinctions between them. Pre-clinical studies are essential for characterizing these differences in activity and potency at various biological targets.

As highlighted earlier, the stereoisomers of this compound and pseudothis compound exhibit differential potency and efficacy at adrenergic receptors and monoamine transporters academie-sciences.frdrugbank.comnih.govresearchgate.netacs.org. (1R,2S)-(-)-ephedrine is often considered the isomer with the most significant pharmacological activity, particularly in terms of sympathomimetic effects academie-sciences.fr. Pseudothis compound ((1S,2S)-(+)-pseudothis compound) also possesses sympathomimetic activity, although it may differ in potency and specific effects compared to this compound academie-sciences.fracs.org.

Pre-clinical investigations have characterized the interactions of these stereoisomers with biogenic amine transporters, demonstrating selective actions as substrates for NET and DAT researchgate.net. The differential affinities and transport rates for the isomers contribute to their distinct pharmacological profiles researchgate.netnih.gov. For example, differences in potency have been observed in stimulating adenylyl cyclase activity via beta-adrenergic receptors nih.gov.

Pharmacological distinctions are not limited to receptor and transporter interactions but also encompass other aspects of their biological activity. Understanding these diastereomeric and enantiomeric differences is crucial for drug development and for explaining the varying effects observed with different this compound-containing products academie-sciences.frdrugbank.comkcl.ac.ukpensoft.net. The natural occurrence of specific isomers in Ephedra plants and their traditional uses also underscore the importance of these stereochemical distinctions in their observed pharmacological effects academie-sciences.frscienceopen.com.

Advanced Analytical Techniques for Ephedrine Characterization

Chromatographic Methodologies for Ephedrine Alkaloid Profiling

Chromatography is a cornerstone of this compound analysis, widely employed for separating and profiling this compound alkaloids in diverse samples. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the predominant techniques utilized.

HPLC methods have been extensively developed for the separation of this compound alkaloids, often employing reversed-phase columns (e.g., C18) with mobile phases typically consisting of mixtures of water or buffer solutions and organic solvents like acetonitrile (B52724) or methanol. The basic nature of this compound alkaloids can lead to poor peak shape on traditional reversed-phase systems, necessitating the use of additives like ion-pairing reagents or working at controlled pH to improve resolution rroij.com. Hydrophilic interaction liquid chromatography (HILIC) has also been used to achieve baseline resolution of this compound alkaloids due to their polar nature pace.edu.

GC, frequently coupled with mass spectrometry (GC-MS), is another powerful technique for this compound analysis. GC methods often require derivatization of the this compound alkaloids to increase their volatility and improve chromatographic behavior. Common derivatization agents include acetylation and silylation reagents (e.g., MSTFA, HFBA) pace.eduscielo.brfaa.govnih.govspringernature.comseaninstitute.or.idnih.gov. The choice of stationary phase (e.g., non-polar phenyl methyl siloxane columns) and temperature programming are critical for achieving effective separation seaninstitute.or.id.

Method validation is a critical step in establishing the reliability of chromatographic techniques for this compound analysis. Validation parameters typically assessed include linearity, limits of detection (LOD), limits of quantification (LOQ), precision (intra-day and inter-day variability), accuracy (recovery), and selectivity rroij.comscielo.brnih.govnih.govoup.comresearchgate.netscispace.comconicet.gov.arresearchgate.netrcaap.ptresearchgate.netyildiz.edu.tr. For instance, a validated GC-MS method for this compound and pseudothis compound in mouse plasma and brain tissue reported linearity within a concentration range of 5-1000 ng/mL (r² > 0.998) and recoveries ranging from 108.5% to 112.1% nih.gov. Another validated HPLC-UV method for this compound alkaloids in Ephedra species showed LODs ranging from 0.42 to 0.47 µg/mL and LOQs from 1.40 µg/mL for this compound and northis compound (B3415761) conicet.gov.ar.

Chromatographic methods are widely applied for the detection and quantification of this compound alkaloids in various matrices, including botanical extracts from Ephedra species and synthetic preparations like tablets and syrups. UV detection is commonly used in HPLC for quantifying this compound alkaloids, typically at wavelengths around 208-210 nm rroij.comresearchgate.net. Diode array detection (DAD) provides spectral information for peak identification and purity assessment researchgate.nete-nps.or.kr.

Mass spectrometry (MS), particularly GC-MS and LC-MS/MS, offers high sensitivity and selectivity for detecting and quantifying this compound alkaloids in complex samples scielo.brnih.govspringernature.comseaninstitute.or.idnih.govresearchgate.nete-nps.or.krmdpi.comsemanticscholar.orgthieme-connect.comnih.gov. GC-MS allows for the identification of alkaloids based on their retention times and characteristic mass fragmentation patterns scielo.brnih.govseaninstitute.or.id. For example, after derivatization with MSTFA, this compound and pseudothis compound can yield a base ion at m/z 130 scielo.br. LC-MS/MS is particularly useful for trace analysis and provides enhanced specificity through multiple reaction monitoring (MRM) researchgate.nete-nps.or.krsemanticscholar.org.

Quantification is typically achieved using calibration curves prepared with external standards or by using internal standards to compensate for matrix effects and variations in sample preparation and injection scielo.brnih.govspringernature.comnih.govoup.comresearchgate.netresearchgate.netsemanticscholar.org. Studies have reported the quantification of this compound alkaloids in Ephedra species, with total alkaloid content varying significantly depending on the species rroij.combjbms.org. For instance, UPLC-UV analysis of different Ephedra species showed total this compound and pseudothis compound content ranging from 20.8 mg/g to 34.7 mg/g dry weight bjbms.org.

Data on detection and quantification limits for chromatographic methods:

| Method | Analyte(s) | Matrix | LOD | LOQ | Reference |

| HPLC-UV | This compound, Northis compound | Herbal blends | 0.42 µg/mL (this compound) | 1.40 µg/mL (this compound) | conicet.gov.ar |

| 0.47 µg/mL (Northis compound) | 1.40 µg/mL (Northis compound) | conicet.gov.ar | |||

| HPLC-PDA | This compound | Sida species extracts | 5 µg/mL | 10 µg/mL | researchgate.net |

| GC-MS | This compound, Pseudothis compound | Urine | 20 ng/mL (this compound) | 60 ng/mL (this compound) | scielo.br |

| 40 ng/mL (Pseudothis compound) | 150 ng/mL (Pseudothis compound) | scielo.br | |||

| GC-MS | This compound | Mouse plasma/brain | 5 ng/mL | 5 ng/mL | nih.gov |

| UPLC-UV | This compound, Pseudothis compound | Ephedra species | 5 ng | Not specified | bjbms.org |

| LC-MS/MS | This compound, Pseudothis compound etc. | Urine | Not specified | Not specified | researchgate.net |

| CE-UV | This compound, Pseudothis compound | Ephedra | 0.16 µM (this compound) | Not specified | electrochemsci.org |

| 0.17 µM (Pseudothis compound) | Not specified | electrochemsci.org |

Spectroscopic and Spectrometric Characterization Methods (NMR, Mass Spectrometry) for this compound and Analogues

Spectroscopic and spectrometric techniques provide valuable information about the structure and identity of this compound alkaloids.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, is a powerful tool for the identification and quantification of this compound alkaloids, especially in botanical extracts mdpi.comjst.go.jpmdpi.comnih.govnih.govresearchgate.netresearchgate.net. ¹H-NMR allows for the identification of specific protons within the this compound structure based on their chemical shifts and coupling patterns. For example, the H-1 proton signals of this compound and pseudothis compound are well-separated in the δ 4.0-5.0 ppm region of the ¹H-NMR spectrum, allowing for their differentiation and quantification mdpi.commdpi.comnih.govresearchgate.net. Quantitative NMR (qNMR) methods have been developed, utilizing internal standards like anthracene, to determine the concentration of this compound alkaloids in crude extracts without extensive purification mdpi.comjst.go.jpnih.govnih.govresearchgate.net. Two-dimensional NMR techniques, such as HMBC and HSQC-TOCSY, are employed for comprehensive structural elucidation of this compound alkaloids and their potential cyclized derivatives mdpi.com.

Mass Spectrometry (MS), as discussed in the chromatographic section, is indispensable for the identification and structural characterization of this compound and its analogues. GC-MS provides electron ionization (EI) mass spectra, yielding fragmentation patterns characteristic of the analytes scielo.brnih.govseaninstitute.or.id. LC-MS and LC-MS/MS, often utilizing electrospray ionization (ESI), provide molecular weight information and fragmentation data through tandem MS, which is highly useful for confirming the identity of this compound alkaloids and detecting them at low concentrations researchgate.nete-nps.or.krsemanticscholar.orgthieme-connect.comnih.gov. MS can also be coupled with other techniques like HPTLC to provide confirmatory structural information after chromatographic separation bohrium.com. Furthermore, MS-based techniques, such as LC/MS, are being explored for determining stable isotope ratios of this compound and pseudothis compound, which can provide insights into their origin (e.g., synthetic vs. plant-derived) nih.gov. Inductively coupled plasma mass spectrometry (ICP-MS) can be used to identify characteristic inorganic elemental contaminants in this compound samples, also aiding in origin determination nih.gov.

Electrophoretic Techniques for this compound Analysis

Electrophoretic techniques, particularly capillary electrophoresis (CE), offer an alternative approach for the separation and analysis of this compound alkaloids. CE provides high separation efficiency and is well-suited for the analysis of charged or ionizable compounds like this compound.

CE has been successfully applied for the separation of this compound and its related isomers, including the diastereomeric pairs this compound/pseudothis compound and northis compound/norpseudothis compound conicet.gov.arelectrochemsci.orgoup.comchemicke-listy.czspiedigitallibrary.orgnih.govbenthamdirect.com. The separation in CE is based on the differential migration of analytes in an electric field, influenced by their charge, size, and interaction with the buffer system and capillary wall.

Various buffer systems and additives are employed in CE to optimize the separation of this compound alkaloids. Borate (B1201080) buffers have been shown to effectively separate this compound and pseudothis compound, with the separation mechanism involving the formation of self-assembled complexes with tetrahydroxy borate benthamdirect.com. Chiral selectors, such as cyclodextrins and proteins like bovine serum albumin (BSA), can be added to the buffer to achieve chiral separation of this compound enantiomers electrochemsci.orgoup.comspiedigitallibrary.org.

CE methods for this compound analysis often utilize UV detection electrochemsci.orgnih.gov. Laser-induced fluorescence (LIF) detection can be employed for increased sensitivity, often requiring pre-capillary derivatization of the this compound alkaloids with a fluorescent label electrochemsci.org. CE has been applied to the analysis of this compound in various matrices, including herbal products, food supplements, and biological fluids conicet.gov.arelectrochemsci.orgoup.comchemicke-listy.cz. A CE method using a borate buffer achieved baseline separation of this compound and pseudothis compound with a resolution greater than 10 benthamdirect.com. Another CE method for this compound and northis compound in herbal blends reported LODs of 0.42 µg/mL and 0.47 µg/mL, respectively conicet.gov.ar.

Methodological Advancements in Isomer Separation and Quantification

The separation and quantification of this compound stereoisomers are particularly important due to their different pharmacological activities and regulatory status. Significant advancements have been made in developing methods for isomer separation.

Chiral chromatography, both GC and HPLC, plays a crucial role in separating this compound enantiomers. Chiral stationary phases are designed to interact differently with enantiomers, leading to their separation. Examples of chiral stationary phases used for this compound isomers include β-cyclodextrin-based GC columns pace.edu and chiral HPLC columns like CHIRALPAK CBH and Phenomenex Lux® AMP e-nps.or.krbu.edu.

Chiral derivatization is another common strategy for separating enantiomers by converting them into diastereomers, which can then be separated on conventional achiral chromatographic columns. Reagents such as S(+)-1-(1-naphthyl)-ethyl isocyanate, MTPA, HFBA, and GITC have been used for chiral derivatization of this compound alkaloids faa.govspiedigitallibrary.orgnih.gov. The resulting diastereomers have different physicochemical properties and can be resolved using standard reversed-phase HPLC nih.govresearchgate.net.

Supercritical fluid chromatography (SFC) has also emerged as a technique for the rapid chiral separation of this compound isomers nih.gov. SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, offering advantages in terms of speed and efficiency compared to traditional liquid chromatography for some chiral separations.

CE with chiral additives is also effective for isomer separation electrochemsci.orgoup.comspiedigitallibrary.orgbenthamdirect.com. The interaction between the this compound enantiomers and the chiral selector in the buffer leads to differential migration times.

Quantitative analysis of individual this compound isomers after separation is performed using detectors coupled to the chromatographic or electrophoretic system, such as UV, DAD, MS, or MS/MS scielo.brfaa.govresearchgate.nete-nps.or.krnih.govresearchgate.net. Method validation for isomer-specific quantification is essential to ensure accuracy and precision for each stereoisomer scielo.brfaa.govresearchgate.netnih.gov. For instance, an HPLC method using precolumn derivatization with S(+)-1-(1-naphthyl)-ethyl isocyanate allowed the quantification of enantiomeric impurities in (+)-pseudothis compound samples with a detection limit for differences in enantiomeric impurity as low as 0.02% nih.gov. A validated LC-MS/MS method for ephedrines in urine reported precision between 2.8% and 10.4% for all compounds, including the diastereomeric pairs researchgate.net.

Structure Activity Relationship Sar Studies of Ephedrine Analogues

Identification of Key Structural Moieties for Ephedrine's Molecular Interaction

The this compound molecule possesses several key structural features that are crucial for its interaction with adrenergic receptors. These essential moieties form the pharmacophore of this compound and are fundamental to its sympathomimetic activity.

The Phenyl Ring: The aromatic phenyl ring is a critical component for binding to adrenergic receptors. It is believed to engage in van der Waals and hydrophobic interactions with the receptor's binding pocket. The absence of phenolic hydroxyl groups on this ring makes this compound less polar compared to catecholamines like epinephrine, allowing it to cross the blood-brain barrier more readily.

The Ethylamino Side Chain: The two-carbon chain separating the phenyl ring from the amino group is essential for optimal activity. This specific length and arrangement correctly position the other functional groups for interaction with the receptor.

The β-Hydroxyl Group: The hydroxyl group at the beta-position of the side chain is a key feature for direct agonist activity at adrenergic receptors. The stereochemistry of this hydroxyl group is also critical; the (1R,2S) configuration of (-)-ephedrine is the most active naturally occurring isomer. This hydroxyl group likely participates in hydrogen bonding with the receptor.

The α-Methyl Group: The methyl group at the alpha-position of the side chain provides resistance to metabolism by monoamine oxidase (MAO), thereby prolonging the duration of action of this compound compared to unsubstituted phenylethylamines.

The N-Methyl Group: The methyl group on the nitrogen atom influences the selectivity of the compound for different adrenergic receptor subtypes. While a primary or secondary amine is generally required for activity, the N-methyl group in this compound decreases its binding affinity at α-adrenergic receptors when compared to its unmethylated counterpart, northis compound (B3415761).

Impact of Substituent Modifications on this compound's Receptor Binding Affinity

Modifications to the substituents on the this compound molecule can significantly alter its receptor binding affinity and pharmacological profile. These modifications have been extensively studied to understand the structural requirements for receptor interaction.